N-Benzylmethacrylamide

Description

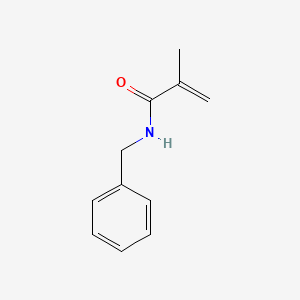

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBFLGHPYLIZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185964 | |

| Record name | N-Benzylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3219-55-4 | |

| Record name | N-Benzylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3219-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzylmethacrylamide chemical properties and structure

Structural Architecture, Synthesis Protocols, and Polymerization Kinetics

Executive Summary & Chemical Architecture

N-Benzylmethacrylamide (NBMA) (CAS: 3219-55-4) represents a critical structural motif in both macromolecular engineering and medicinal chemistry. Unlike simple acrylamides, NBMA possesses a dualistic nature: the methacrylamide headgroup provides a polymerizable vinyl handle with steric protection via the

In drug development, the NBMA scaffold appears as a fragment in tubulin polymerization inhibitors and various enzyme modulators, leveraging the benzyl group to occupy hydrophobic pockets in protein targets. In material science, it is the monomer of choice for tuning the Lower Critical Solution Temperature (LCST) of thermo-responsive hydrogels (e.g., Poly(NIPAM) derivatives) and enhancing the glass transition temperature (

Physicochemical Profile

The following data aggregates experimental values and predictive models for research-grade NBMA.

| Parameter | Value / Range | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 175.23 g/mol | |

| Appearance | White to off-white crystalline solid | Polymorph dependent. |

| Melting Point | 96–98 °C (Typical) | Range varies (82–112 °C) based on purity and H-bond network. |

| Density | ~1.015 g/cm³ | Predicted.[1] |

| LogP (Octanol/Water) | 1.9 – 2.1 | Moderately lipophilic; crosses biological membranes. |

| Solubility | Soluble: MeOH, EtOH, DMSO, | Hydrophobic benzyl group dominates aqueous solubility. |

| H-Bond Donors/Acceptors | 1 / 1 | Amide proton (Donor), Carbonyl oxygen (Acceptor). |

Synthesis & Purification Protocol

Context: The synthesis of NBMA is a classic nucleophilic acyl substitution. However, the presence of the vinyl group necessitates strict temperature control to prevent spontaneous polymerization (the "gel effect") or Michael addition side reactions.

Methodology: Schotten-Baumann Condensation.

Reagents

-

Substrate: Benzylamine (1.0 eq)

-

Acylating Agent: Methacryloyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or NaOH (1.2 eq) – Critical for HCl scavenging.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

-

Inhibitor: Hydroquinone (trace) – Optional but recommended for scale-up.

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask. Purge with

. -

Solvation: Dissolve Benzylamine and TEA in anhydrous DCM. Cool to 0 °C using an ice/salt bath.

-

Addition: Add Methacryloyl chloride dropwise over 30-60 minutes.

-

Critical Control Point: Monitor internal temperature.[3] Exotherms >10 °C can trigger polymerization or side reactions.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

-

Workup:

-

Wash organic phase with 1M HCl (removes unreacted amine).

-

Wash with sat.

(removes methacrylic acid). -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from an Ethanol/Water mixture or Hexane/Ethyl Acetate to yield white needles.

Synthesis Workflow Visualization

Figure 1: Synthetic pathway for N-Benzylmethacrylamide via acid chloride route.

Polymerization Kinetics & Material Science

NBMA is primarily used to modify the properties of hydrophilic polymers. Its polymerization behavior is governed by the stability of the tertiary radical formed on the methacrylate backbone.

Radical Polymerization Mechanism

Unlike acrylates, the

-

Initiators: AIBN (thermal), Irgacure (photo).

-

Solvents: DMF, Dioxane (avoid water due to monomer insolubility).

Copolymerization & Reactivity

NBMA is frequently copolymerized with N-Isopropylacrylamide (NIPAM).

-

Reactivity Ratios: In methacrylamide/acrylamide systems, methacrylamides are generally more reactive toward their own radical.

-

Effect on LCST: Incorporation of hydrophobic NBMA into PNIPAM hydrogels lowers the LCST (Phase Transition Temperature).

Polymerization Logic Diagram

Figure 2: Polymerization kinetics and downstream application logic.

Analytical Characterization

To validate the synthesis of NBMA, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.25 – 7.35 | Multiplet | 5H | Aromatic Benzyl Protons |

| 6.10 | Broad Singlet | 1H | Amide -NH - |

| 5.70 | Singlet | 1H | Vinyl Proton (Trans to Carbonyl) |

| 5.35 | Singlet | 1H | Vinyl Proton (Cis to Carbonyl) |

| 4.50 | Doublet | 2H | Benzylic - |

| 1.98 | Singlet | 3H |

FTIR Spectroscopy

-

3290 cm⁻¹: N-H stretching (Amide A).

-

1655 cm⁻¹: C=O stretching (Amide I) – Distinctive for methacrylamides.

-

1610 cm⁻¹: C=C vinyl stretching.

-

1540 cm⁻¹: N-H bending (Amide II).

Pharmaceutical Relevance

In medicinal chemistry, NBMA is not just a monomer but a "privileged fragment."

-

Covalent Inhibitors: The methacrylamide group can act as a Michael acceptor, targeting cysteine residues in enzymes (e.g., kinases) to form irreversible covalent bonds. The

-methyl group makes it less reactive than a simple acrylamide, providing selectivity and reducing off-target toxicity. -

Tubulin Inhibition: N-benzyl motifs are common in colchicine-site binding agents. Derivatives of NBMA have shown potential in disrupting microtubule dynamics in cancer cells [5].

References

-

PubChem. (2025).[6] N-Benzylmethacrylamide Compound Summary. National Library of Medicine. [Link]

-

Hemalatha, P., et al. (2014).[7] "Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer." American Journal of Polymer Science, 4(1), 16-23. (Cited for methodology on reactivity ratio determination). [Link]

-

Organic Syntheses. (n.d.). Acrylamide, N-benzyl- Preparation.[6][8] (Reference for general amide synthesis protocols). [Link]

-

Zhang, J., et al. (2021). "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. [Link]

Sources

- 1. N-BENZYLMETHACRYLAMIDE | 3219-55-4 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Benzylmethacrylamide | C11H13NO | CID 76691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of N-Benzylmethacrylamide.

Executive Summary

N-Benzylmethacrylamide (NBMA) is a functional monomer belonging to the methacrylamide family, distinguished by the presence of a hydrophobic benzyl group attached to the amide nitrogen. This structural feature imparts unique solubility profiles,

NBMA is increasingly utilized in the synthesis of thermoresponsive hydrogels , self-assembling block copolymers , and drug delivery systems where hydrophobic modulation of the polymer backbone is required. This guide provides a definitive technical reference for researchers, detailing the monomer's physical constants, spectroscopic signatures, validated synthesis protocols, and polymerization kinetics.

Molecular Identity & Structural Analysis[1][2][3]

NBMA combines a polymerizable methacryloyl moiety with a pendant benzyl group. The presence of the

Table 1: Chemical Identity & Core Constants

| Property | Value | Source |

| Chemical Name | N-Benzyl-2-methylprop-2-enamide | IUPAC |

| CAS Registry Number | 3219-55-4 | ChemicalBook [1] |

| Molecular Formula | PubChem [2] | |

| Molecular Weight | 175.23 g/mol | PubChem [2] |

| SMILES | CC(=C)C(=O)NCC1=CC=CC=C1 | PubChem [2] |

| Melting Point | 78 – 79 °C (Recrystallized) | Abel et al. [3] |

| Density (Predicted) | ~1.015 g/cm³ | ChemSrc [4] |

| Crystal Structure | Monoclinic (CCDC 131839) | CCDC [5] |

Physicochemical Profile

Solubility & Partitioning

Unlike acrylamide, which is highly water-soluble, NBMA exhibits amphiphilic to hydrophobic behavior due to the benzyl ring.

-

Soluble in: Chloroform (

), Dichloromethane ( -

Sparingly Soluble/Insoluble in: Water (at ambient temp), Hexanes.

-

Purification: The monomer is best purified via recrystallization from a Hexanes:THF (90:10) mixture, yielding needle-like crystals [3].[1]

Thermal Stability

NBMA is stable at room temperature when stored with a polymerization inhibitor (e.g., hydroquinone). However, upon heating above its melting point without inhibition, it undergoes thermal autopolymerization.

Spectroscopic Characterization

Accurate identification of NBMA requires validation of the vinyl protons and the amide linkage. The following data is derived from high-purity samples analyzed in

Proton NMR ( NMR)

Solvent:

| Shift ( | Multiplicity | Integral | Assignment |

| 7.30 | Multiplet (m) | 5H | Aromatic Protons ( |

| 6.13 | Broad Singlet (s) | 1H | Amide Proton ( |

| 5.71 | Singlet (s) | 1H | Vinyl Proton ( |

| 5.34 | Singlet (s) | 1H | Vinyl Proton ( |

| 4.50 | Doublet (d) | 2H | Benzylic Methylene ( |

| 1.97 | Singlet (s) | 3H |

Note: The broad singlet at 6.13 ppm is characteristic of the amide proton in non-hydrogen bonding solvents, though vinyl assignment can sometimes overlap depending on concentration.

Carbon-13 NMR ( NMR)

Solvent:

-

Carbonyl (

): 168.43 ppm[1] -

Aromatic Quaternary: 138.41 ppm[1]

-

Vinyl Quaternary: 140.03 ppm[1]

-

Vinyl Methylene (

): 119.89 ppm[1] -

Benzylic Carbon: 43.86 ppm[1]

- -Methyl: 18.89 ppm

Experimental Protocol: Synthesis & Purification

The most robust synthesis route involves the Schotten-Baumann reaction of methacryloyl chloride with benzylamine.

Synthesis Workflow (DOT Diagram)

Figure 1: Step-by-step synthesis pathway for high-purity NBMA.[2]

Detailed Protocol

-

Preparation: In a round-bottom flask, dissolve Benzylamine (1.0 equiv) and Triethylamine (1.1 equiv) in anhydrous Dichloromethane (DCM). Cool to 0°C.

-

Addition: Dropwise add Methacryloyl Chloride (1.0 equiv) while maintaining temperature < 5°C to prevent thermal polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours.

-

Workup: Wash the organic layer with water, 1M HCl (to remove unreacted amine), saturated

, and brine. Dry over -

Crystallization: Concentrate the solvent. Dissolve the crude solid in a hot mixture of Hexanes:THF (90:10) . Allow to cool slowly to room temperature, then to 4°C.

-

Yield: Expect ~91% yield of colorless needle-like crystals (MP: 78–79°C) [3].

Polymerization Kinetics & Reactivity[8]

NBMA exhibits "Q-e" scheme parameters typical of methacrylamides, showing electron-rich double bond character relative to acrylates.

Copolymerization Reactivity Ratios

When copolymerized with Methyl Methacrylate (MMA) , NBMA shows near-ideal random copolymerization behavior, though solvent effects are non-negligible.

System: NBMA (

- (NBMA) = 1.06

- (MMA) = 0.96

Interpretation: The product of reactivity ratios

RAFT Polymerization Control

NBMA is highly amenable to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Unlike N-phenylmethacrylamide, which causes significant degradation of trithiocarbonate RAFT agents (up to 60%), NBMA causes minimal degradation (<3%) under identical conditions (DMF, 70°C), making it a superior choice for controlling molecular weight distributions in styrenic-like methacrylamides [3].

Polymerization Logic Diagram

Figure 2: Polymerization logic flow comparing random copolymerization and RAFT stability.

Applications in Drug Development

Hydrophobic Modulation in Hydrogels

NBMA is used to introduce hydrophobic domains into hydrophilic hydrogel networks (e.g., Poly(N-isopropylacrylamide)). The benzyl group promotes

-

Lower the LCST (Lower Critical Solution Temperature) of thermoresponsive polymers.

-

Enhance Drug Loading of hydrophobic APIs (Active Pharmaceutical Ingredients) via hydrophobic interaction.

Covalent Protein Labeling

Recent studies utilize NBMA derivatives as "warheads" for covalent kinetic inhibition. The methacrylamide group can undergo Michael addition with cysteine residues in proteins (e.g., Bruton's Tyrosine Kinase - BTK), although it is less reactive than acrylamides, providing "tunable" reactivity that reduces off-target labeling [7].

References

-

ChemicalBook. (2023). N-Benzylmethacrylamide Product Properties (CAS 3219-55-4).[3][4][5][6]Link

-

PubChem. (2023). Compound Summary: N-Benzylmethacrylamide (CID 76691).[7] National Library of Medicine. Link

-

Abel, B. A., & McCormick, C. L. (2016). Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N-Arylmethacrylamides. Macromolecules, 49(2), 465–474. Link

-

ChemSrc. (2023). N-benzylmethacrylamide Physicochemical Properties.Link

-

CCDC. (2023). Cambridge Structural Database Entry 131839.[3]Link

-

Ito, T., & Otsu, T. (1969).[8] Solvent Effect in Radical Copolymerization of Methyl Methacrylate with Styrene.[8] J. Macromol.[9][8] Sci., A 3, 197-203.[8] (Contextualized via search result 1.16 snippet regarding Benzyl Methacrylate/Methacrylamide analogs).

-

Google Patents. (2022). WO2022137240A1 - Methacrylamides protein binders and uses thereof.Link

Sources

- 1. escholarship.org [escholarship.org]

- 2. rsc.org [rsc.org]

- 3. N-Benzylmethacrylamide | C11H13NO | CID 76691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-BENZYLMETHACRYLAMIDE | 3219-55-4 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N-benzylmethacrylamide | CAS#:3219-55-4 | Chemsrc [chemsrc.com]

- 7. PubChemLite - N-benzylmethacrylamide (C11H13NO) [pubchemlite.lcsb.uni.lu]

- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 9. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to N-Benzylmethacrylamide for Advanced Research Applications

This technical guide provides an in-depth analysis of the spectroscopic properties of the N-Benzylmethacrylamide monomer. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind the spectroscopic characteristics, providing a foundational understanding for its application in complex research and development environments.

Introduction: The Versatility of N-Benzylmethacrylamide

N-Benzylmethacrylamide is a versatile monomer characterized by its unique molecular structure, which imparts valuable properties to the polymers derived from it. The presence of the benzyl group introduces aromaticity and steric bulk, while the methacrylamide moiety provides a reactive site for polymerization. These features contribute to the utility of N-benzylmethacrylamide in a range of applications, from the development of novel biomaterials to the synthesis of advanced functional polymers.

Accurate and comprehensive characterization of the monomer is a critical first step in its application. Spectroscopic techniques are indispensable tools for confirming the identity, purity, and structural integrity of N-Benzylmethacrylamide. This guide provides a detailed exploration of its spectroscopic signature.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of N-Benzylmethacrylamide and how each component contributes to the overall spectral output.

Figure 1: Molecular structure of N-Benzylmethacrylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Benzylmethacrylamide, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy: Proton Environments and Couplings

The ¹H NMR spectrum of N-Benzylmethacrylamide is characterized by signals corresponding to the aromatic protons of the benzyl group, the methylene protons, the amide proton, and the vinyl and methyl protons of the methacrylamide group.

Experimental Protocol:

A sample of N-Benzylmethacrylamide is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~6.5 (broad) | Singlet | 1H | Amide proton (NH) |

| 5.75 | Singlet | 1H | Vinyl proton (=CH₂) |

| 5.35 | Singlet | 1H | Vinyl proton (=CH₂) |

| 4.50 | Doublet | 2H | Methylene protons (CH₂) |

| 2.00 | Singlet | 3H | Methyl protons (CH₃) |

Interpretation and Rationale:

-

Aromatic Protons (7.25-7.40 ppm): The multiplet in the downfield region is characteristic of the protons on the phenyl ring. The complex splitting pattern arises from the various coupling interactions between the ortho, meta, and para protons.

-

Amide Proton (~6.5 ppm): The broad singlet is assigned to the amide proton. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration and solvent dependent.

-

Vinyl Protons (5.75 and 5.35 ppm): The two distinct singlets in the olefinic region are characteristic of the geminal protons of the terminal double bond. Their non-equivalence is a key feature of the methacrylamide group.

-

Methylene Protons (4.50 ppm): The doublet corresponds to the methylene protons of the benzyl group. The splitting into a doublet is due to coupling with the adjacent amide proton.

-

Methyl Protons (2.00 ppm): The singlet in the upfield region is assigned to the three equivalent protons of the methyl group attached to the double bond.

Figure 2: ¹H NMR key correlations in N-Benzylmethacrylamide.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl carbon (C=O) |

| ~141 | Quaternary vinyl carbon |

| ~138 | Quaternary aromatic carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~120 | Vinyl carbon (=CH₂) |

| ~44 | Methylene carbon (CH₂) |

| ~19 | Methyl carbon (CH₃) |

Interpretation and Rationale:

-

Carbonyl Carbon (~168 ppm): The signal at the lowest field is characteristic of the amide carbonyl carbon.

-

Aromatic and Vinyl Carbons (120-141 ppm): The signals in this region correspond to the six carbons of the phenyl ring and the two carbons of the double bond. The quaternary carbons (the one attached to the methylene group and the one bearing the methyl group) are typically weaker in intensity.

-

Methylene Carbon (~44 ppm): This signal corresponds to the carbon of the benzyl CH₂ group.

-

Methyl Carbon (~19 ppm): The most upfield signal is assigned to the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film by dissolving it in a volatile solvent (like acetone) and casting it onto a salt plate (e.g., NaCl or KBr), or by analyzing the neat solid using an Attenuated Total Reflectance (ATR) accessory.[1] The ATR method is often preferred for its simplicity and minimal sample preparation.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| 3030 | Medium | Aromatic C-H stretch |

| 2920 | Medium | Aliphatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1625 | Medium | C=C stretch |

| ~1540 | Strong | N-H bend (Amide II) |

| 1495, 1450 | Medium | Aromatic C=C stretch |

| ~700, ~750 | Strong | Aromatic C-H out-of-plane bend |

Interpretation and Rationale:

-

N-H Stretch (~3300 cm⁻¹): The strong, broad absorption is indicative of the N-H stretching vibration of the secondary amide. The broadening is due to hydrogen bonding.

-

C-H Stretches (3030 and 2920 cm⁻¹): The peak above 3000 cm⁻¹ is characteristic of C-H stretching in the aromatic ring, while the peak below 3000 cm⁻¹ is from the aliphatic CH₂ and CH₃ groups.

-

Amide I Band (~1660 cm⁻¹): This very strong absorption is due to the C=O stretching vibration of the amide group.

-

C=C Stretch (~1625 cm⁻¹): This absorption corresponds to the stretching of the carbon-carbon double bond in the methacrylamide moiety.

-

Amide II Band (~1540 cm⁻¹): This strong band arises from the N-H bending vibration coupled with C-N stretching.

-

Aromatic C=C Stretches (1495, 1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

-

Aromatic C-H Bending (~700, ~750 cm⁻¹): The strong peaks in this region are due to the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).

Data Summary:

| m/z | Relative Intensity | Assignment |

| 175 | Moderate | Molecular ion [M]⁺ |

| 106 | High | [M - C₄H₅O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

| 69 | Moderate | [C₄H₅O]⁺ |

Interpretation and Rationale:

-

Molecular Ion (m/z 175): The peak at m/z 175 corresponds to the intact molecule with one electron removed, confirming the molecular weight of N-Benzylmethacrylamide (175.23 g/mol ).[2]

-

Base Peak (m/z 106): This often-prominent peak results from the cleavage of the bond between the carbonyl carbon and the nitrogen, with the charge retained on the benzylamine fragment.

-

Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl group. It is formed by the cleavage of the C-C bond between the methylene group and the nitrogen, followed by rearrangement to the stable tropylium cation.

-

Phenyl Ion (m/z 77): This fragment arises from the loss of a CH₂ group from the benzyl cation.

-

Methacryloyl Fragment (m/z 69): This peak corresponds to the methacryloyl cation formed by cleavage of the amide bond.

Sources

Solubility Profile and Solvent Selection for N-Benzylmethacrylamide (NBMAA)

Executive Summary

N-Benzylmethacrylamide (NBMAA) is a critical functional monomer used to impart hydrophobicity, rigidity, and high refractive index to polymeric systems. Its applications range from thermo-responsive hydrogels to self-assembling block copolymers for drug delivery.

Despite its utility, a unified thermodynamic solubility database for NBMAA is often fragmented in literature. This technical guide synthesizes available empirical data, structural analysis, and thermodynamic principles to provide a definitive reference on its solubility behavior. It categorizes solvents by efficacy, details the thermodynamic models (Apelblat, van’t Hoff) required for process optimization, and provides a validated protocol for experimental determination.

Physicochemical Profile & Solubility Prediction

To understand the solubility of NBMAA, one must analyze its molecular architecture. It is an amphiphilic molecule with a distinct polarity contrast.

-

Hydrophobic Domain: The benzyl ring (

) and the -

Hydrophilic/Polar Domain: The methacrylamide moiety (

) acts as a hydrogen bond donor (NH) and acceptor (C=O), facilitating solubility in polar aprotic solvents and alcohols.

Theoretical Solubility (Hansen Solubility Parameters)

Based on group contribution methods (Van Krevelen/Hoftyzer), the predicted interaction radius (

| Solvent Class | Interaction Type | Predicted Solubility |

| Polar Aprotic | Dipole-Dipole & H-Bonding | High (Excellent for polymerization) |

| Aromatic Hydrocarbons | Moderate (Ideal for recrystallization) | |

| Aliphatic Hydrocarbons | Dispersion Forces Only | Low (Used as precipitants) |

| Water | H-Bonding (dominated by hydrophobic effect) | Very Low (Insoluble/Sparingly soluble) |

Empirical Solubility Landscape

The following classification is derived from synthesis protocols, purification methodologies, and polymerization studies involving NBMAA and its structural analog, N-benzylacrylamide.

Category A: High Solubility Solvents (Process Solvents)

Used for solution polymerization (RAFT, ATRP) and homogeneous reactions.

-

N,N-Dimethylformamide (DMF): The "gold standard" solvent for NBMAA. It effectively solvates both the amide and benzyl groups. Used in RAFT polymerization at 30°C–70°C.[1][2]

-

Dimethyl Sulfoxide (DMSO): High solubility due to strong polarity; often used for NMR characterization and hydrogel synthesis.

-

Tetrahydrofuran (THF): Good solubility; frequently used for GPC analysis and copolymerization.

-

1,4-Dioxane: Common solvent for free-radical copolymerization; offers a balance of polarity.

Category B: Temperature-Dependent Solvents (Purification)

Used for recrystallization. These solvents dissolve NBMAA at high temperatures (reflux) but promote crystallization upon cooling.

-

Toluene: The primary solvent for recrystallization. NBMAA is soluble at boiling point (110°C) but crystallizes out at 0–25°C.

-

Ethyl Acetate: Moderate solubility. Often used in extraction workups.

-

Benzene: Historically used, though often replaced by Toluene due to toxicity.

-

Methanol/Ethanol: Soluble, but high solubility at room temperature may make crystallization difficult without co-solvents.

Category C: Anti-Solvents (Precipitants)

Used to precipitate polymers or wash crude monomer crystals.

-

n-Hexane / Cyclohexane: NBMAA has negligible solubility. Used to wash crystals after filtration to remove oily impurities.

-

Water: Poor solubility. NBMAA precipitates from aqueous solutions, making water useful for removing hydrophilic impurities (like unreacted amines) during workup.

-

Mineral Oil: Used as the continuous phase in dispersion polymerization (NBMAA is insoluble, allowing particle formation).

Quantitative Data Summary (Estimated at 25°C)

| Solvent | Solubility Status | Primary Use Case |

| DMF | > 500 mg/mL | Polymerization Medium |

| Acetone | > 300 mg/mL | Solvent Casting / Cleaning |

| Toluene | ~50–100 mg/mL (High at 80°C) | Recrystallization |

| Water | < 1 mg/mL | Washing / Anti-solvent |

| n-Hexane | < 0.1 mg/mL | Precipitant |

Thermodynamic Modeling Framework

For researchers requiring precise solubility curves (e.g., for crystallization design), experimental data (

The Modified Apelblat Equation

- : Mole fraction solubility of NBMAA.

- : Absolute temperature (Kelvin).

-

: Empirical model parameters derived from regression analysis.

-

and

- accounts for the temperature dependence of the enthalpy of fusion.

-

and

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, you can extract the energetic drivers of dissolution:

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

):

-

If

: Dissolution is endothermic (solubility increases with T). This is typical for NBMAA in toluene/ethyl acetate. -

If

: Dissolution is spontaneous.

Experimental Protocol: Gravimetric Determination

Since specific Apelblat coefficients for NBMAA are not standard in all databases, the following self-validating protocol ensures accurate in-house determination.

Workflow Diagram

Figure 1: Standard Gravimetric Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation: Add excess NBMAA solid to a double-jacketed glass vessel containing the target solvent (approx. 20 mL).

-

Equilibration: Stir the suspension using a magnetic stirrer at the target temperature (

K) for 24 hours.-

Validation: Ensure solid phase is always present. If fully dissolved, add more NBMAA.

-

-

Settling: Stop stirring and allow the phases to separate for 2–4 hours at constant temperature.

-

Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.

-

Note: Pre-heating prevents premature crystallization inside the needle.

-

-

Quantification:

-

Weigh a clean, dry weighing dish (

). -

Add the filtered supernatant and weigh (

). -

Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (

).

-

-

Calculation:

-

Where

is molecular weight of NBMAA (175.23 g/mol ) and

-

Strategic Applications in Drug Development

A. Synthesis Optimization

For RAFT or ATRP polymerization, DMF or 1,4-Dioxane are preferred. They ensure the growing polymer chain remains solvated, preventing early termination or precipitation (unless Dispersion Polymerization is the goal).

B. Purification Strategy

To achieve pharmaceutical-grade purity (>99.5%):

-

Dissolve crude NBMAA in Toluene at reflux (~110°C).

-

Hot filter to remove insoluble mechanical impurities.

-

Slowly cool to room temperature (25°C), then to 4°C.

-

Filter the white crystals and wash with cold n-Hexane .

-

Result: Removal of unreacted amines (soluble in toluene mother liquor) and oligomers.

References

-

Synthesis & Purification: Organic Syntheses, Coll. Vol. 4, p.5 (1963); Vol. 39, p.1 (1959). (Describes N-benzylacrylamide synthesis and toluene/benzene recrystallization).

-

Polymerization Conditions: "RAFT dispersion polymerization of benzyl methacrylate." Polymer Chemistry, 2014. (Details solvent selection for benzyl-functional monomers).

-

Thermodynamic Modeling: "Measurement and correlation of solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents." Thermochimica Acta, 2016. (Provides the Apelblat/Van't Hoff framework for benzyl-substituted polar compounds).

-

Physicochemical Properties: PubChem Compound Summary for CID 76691, N-Benzylmethacrylamide.

Sources

N-Benzylmethacrylamide CAS number and molecular weight.

High-Purity Synthesis, Polymerization Kinetics, and Biomedical Applications

Executive Summary

N-Benzylmethacrylamide (NBMA) is a functional methacrylamide monomer characterized by a hydrophobic benzyl moiety attached to the amide nitrogen.[1][2] Unlike its acrylamide analog, the presence of the

In drug development, NBMA is primarily utilized as a hydrophobic modifier in stimuli-responsive hydrogels (e.g., poly(N-isopropylacrylamide) or PNIPAM).[1][2] Its incorporation modulates the Lower Critical Solution Temperature (LCST) and enhances the loading efficiency of hydrophobic therapeutics via

Physicochemical Profile

Table 1: Chemical Identity and Properties

| Property | Data |

| Chemical Name | N-Benzyl-2-methylprop-2-enamide |

| Common Abbreviation | NBMA |

| CAS Number | 3219-55-4 |

| Molecular Weight | 175.23 g/mol |

| Molecular Formula | |

| Physical State | White crystalline solid |

| Melting Point | 110–112 °C |

| Solubility | Soluble in organic solvents (THF, DMSO, Methanol); Sparingly soluble in water.[1][2] |

| SMILES | CC(=C)C(=O)NCC1=CC=CC=C1 |

Synthesis & Purification Protocol

For research-grade applications (purity >99%), the Schotten-Baumann reaction is the preferred synthetic route.[1][2] This method minimizes side reactions compared to direct amidation at high temperatures.[1][2]

Reaction Mechanism

The synthesis involves the nucleophilic acyl substitution of methacryloyl chloride by benzylamine in the presence of a base (to scavenge the HCl byproduct).[1][2]

Experimental Protocol

Reagents:

-

Benzylamine (1.0 eq)[2]

-

Methacryloyl chloride (1.1 eq)[2]

-

Triethylamine (TEA) or NaOH (1.2 eq)[2]

-

Dichloromethane (DCM) (Solvent)[2]

Step-by-Step Methodology:

-

Setup: Purge a 3-neck round-bottom flask with

. Dissolve Benzylamine and TEA in anhydrous DCM. Cool to 0°C in an ice bath. -

Addition: Add Methacryloyl chloride dropwise over 60 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Filter off the precipitated triethylamine hydrochloride salt. Wash the organic filtrate with:

-

Purification: Recrystallize from a mixture of Ethyl Acetate/Hexane.

Synthesis Workflow Diagram[1][2]

Caption: Step-by-step Schotten-Baumann synthesis workflow for high-purity NBMA.

Polymerization Kinetics: RAFT Mechanism

While free radical polymerization (FRP) is possible, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is required for drug delivery applications to ensure low polydispersity index (PDI < 1.[1][2]2) and precise molecular weight control.[1][2]

RAFT Agent Selection

NBMA is a methacrylate.[1][2] Therefore, dithiobenzoates (e.g., CPDB) or trithiocarbonates are the most effective Chain Transfer Agents (CTAs).

-

Recommended CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).[1][2]

-

Ratio: [Monomer]:[CTA]:[Initiator] typically 200:1:0.2.[1][2]

Polymerization Logic

The benzyl ring provides steric bulk, which may slightly retard propagation rates (

RAFT Mechanism Diagram[1][2]

Caption: RAFT polymerization cycle ensuring "living" characteristics and low PDI.

Advanced Applications in Drug Development

Hydrophobic Modulation of LCST

Poly(N-isopropylacrylamide) (PNIPAM) has an LCST of ~32°C. Copolymerizing NIPAM with NBMA introduces hydrophobic benzyl groups.[1][2]

-

Mechanism: The hydrophobic benzyl groups disrupt the water cage structure around the polymer chains, energetically favoring the collapsed (globule) state at lower thermal energy levels.

-

Utility: This allows the design of hyperthermia-responsive drug carriers that release their payload at specific physiological temperatures.[1][2]

Enhanced Drug Loading via - Stacking

The pendant benzyl ring in NBMA is electron-rich.[1][2]

-

Target Drugs: Doxorubicin, Paclitaxel, and other aromatic hydrophobic drugs.[1][2]

-

Mechanism: The aromatic rings of the drug interact with the benzyl rings of the P(NBMA) segments via

-

References

-

Sigma-Aldrich. (2024).[1][2] N-Benzylmethacrylamide Product Specification and CAS Data. Link[2]

-

PubChem. (2024).[1][2] N-Benzylmethacrylamide Compound Summary (CID 76691).[1][2] National Library of Medicine.[1][2] Link[2]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005).[2] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.[1][2] Link[2][3]

-

Semsarilar, M., & Perrier, S. (2010).[1][2] Green synthetic approaches to RAFT polymerization. Nature Chemistry. Link

-

Wei, H., et al. (2009).[1][2] Self-assembled thermoresponsive micelles of poly(N-isopropylacrylamide-b-methyl methacrylate). Biomaterials. (Contextual reference for hydrophobic modification logic). Link

Sources

An In-Depth Technical Guide to the Safe Handling of N-Benzylmethacrylamide

This guide provides comprehensive health and safety information for the handling of N-Benzylmethacrylamide (CAS No. 3219-55-4), tailored for researchers, scientists, and professionals in drug development. The following sections detail the potential hazards, necessary controls, and emergency procedures to ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a culture of safety through understanding.

Hazard Identification and Risk Assessment

N-Benzylmethacrylamide is a substituted acrylamide that requires careful handling due to its potential health effects. A thorough risk assessment is the foundational step before any experimental work commences. This involves understanding the intrinsic hazards of the substance and the potential for exposure during planned procedures.

GHS Classification and Toxicological Profile

Based on aggregated data from the European Chemicals Agency (ECHA), N-Benzylmethacrylamide is classified with the following hazards[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

-

Skin Irritation (Category 2): Causes skin irritation[2][3][4].

-

Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation[2][3][4].

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[2][4].

The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the compound as potentially hazardous upon chronic or repeated exposure[4]. The underlying principle for handling related acrylamide compounds is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact—due to the known neurotoxic and carcinogenic risks of the parent acrylamide monomer[5].

Physicochemical Properties

Understanding the physical and chemical properties of N-Benzylmethacrylamide is crucial for safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |

| Molecular Weight | 175.23 g/mol | PubChem[1] |

| Appearance | White to light yellow powder or crystal | TCI America[3] |

| Melting Point | 63.0 to 67.0 °C | TCI America[3] |

| Stability | Stable under normal conditions. | Fisher Scientific[4] |

| Reactivity | Polymerization may occur at elevated temperatures or if contaminated with strong acids, amines, or catalysts[6]. | Santa Cruz Biotechnology[6] |

Causality: The crystalline solid form at room temperature means that the primary exposure risk during handling (e.g., weighing) is the inhalation of airborne dust. Its reactivity profile, similar to other acrylates and acrylamides, indicates that it must be stored away from heat and incompatible materials to prevent hazardous polymerization[6][7][8].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential. This hierarchy of controls is a self-validating system; engineering controls reduce the ambient concentration of the hazard, while PPE protects against residual contamination and accidental splashes.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid N-Benzylmethacrylamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood[5][9][10]. This is the primary barrier to prevent the inhalation of airborne particulates. The fume hood's face velocity should be maintained between 80 and 120 feet per minute to ensure effective capture[9].

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions[11][12].

Causality: A fume hood is critical because it draws airborne particles away from the user's breathing zone, directly mitigating the respiratory irritation hazard[2].

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific tasks being performed.

| Task | Required PPE | Rationale |

| Handling Solid | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents skin contact and protects eyes from dust. |

| Handling Solutions | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Protects against skin and eye contact from splashes[5][7]. |

| Potential for Significant Splash | Chemical Splash Goggles and Face Shield, Chemical-resistant Apron over Lab Coat, Double Gloving (Nitrile) | Provides full-face protection and an additional barrier for the torso and hands[9]. |

Causality: Standard nitrile gloves and a lab coat are mandatory to prevent skin contact, as the substance is a known skin irritant[2][3][7]. Chemical splash goggles are superior to safety glasses as they provide a seal around the eyes, offering robust protection against splashes and dust, which can cause serious eye irritation[3][4].

Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and accidental release.

Protocol for Weighing Solid N-Benzylmethacrylamide

-

Preparation: Don all required PPE (nitrile gloves, lab coat, chemical splash goggles). Ensure the chemical fume hood is operational.

-

Staging: Place a tared, sealable container, weighing paper, and necessary utensils inside the fume hood.

-

Transfer: Carefully transfer the approximate amount of N-Benzylmethacrylamide from the stock container to the weighing paper. Conduct this action slowly to avoid creating airborne dust[5].

-

Weighing: Add the chemical to the tared container and seal it immediately after the desired weight is achieved.

-

Cleanup: Clean the balance and surrounding surfaces within the hood using a damp paper towel to wipe down any residual dust. Dispose of the towel and weighing paper as hazardous waste[5].

-

Doffing: Remove gloves and wash hands and forearms thoroughly before leaving the laboratory[5].

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[4][13].

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination[4][11][13].

-

Segregation: Store away from heat sources, direct sunlight, and materials that can initiate polymerization[7][8].

Causality: Tightly sealed containers in a cool, dry environment prevent degradation and unwanted reactions. Segregation from incompatible materials is a critical measure to prevent accidental, potentially violent, polymerization[6].

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First Aid Measures

The immediate response to an exposure is critical to minimize harm.

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3][4].

-

Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[3][4].

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[4].

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting[4].

Spill Response

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area[11].

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear appropriate PPE, including respiratory protection if necessary. Avoid breathing dust[13].

-

Contain & Clean: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a suitable, labeled container for disposal[12]. Do not let the product enter drains[12].

-

Decontaminate: Clean the spill area thoroughly with soap and water[5].

Visualized Workflows

Diagrams provide a clear, at-a-glance reference for critical safety workflows.

Risk Assessment and Control Workflow

Caption: Decision tree for chemical spill response.

Waste Disposal

All waste containing N-Benzylmethacrylamide, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

-

Collection: Collect waste in sealed, clearly labeled containers.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][10] Never discharge into drains or the environment.[11]

Conclusion

N-Benzylmethacrylamide is a valuable reagent in research and development, but it presents definite health and safety risks. By understanding its hazard profile and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate these risks. A proactive and informed approach to safety is paramount to protecting personnel and the environment.

References

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-BENZYLIDENEBENZYLAMINE.

- TCI AMERICA. (n.d.). N-Benzylacrylamide.

- National Center for Biotechnology Information. (n.d.). N-Benzylmethacrylamide. PubChem.

- Environment, Health & Safety, University of California, Berkeley. (n.d.). Acrylamide.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 2-Propenamide, N,N-dimethyl- (Dimethylacrylamide) - Evaluation statement.

- University of Nebraska-Lincoln Environmental Health and Safety. (2022, December). Acrylamide - Safe Operating Procedure.

- University of Louisville Department of Environmental Health and Safety. (n.d.). Acrylamide - Standard Operating Procedure.

- National Center for Biotechnology Information. (n.d.). N-Benzylacrylamide. PubChem.

- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - N-Benzylacrylamide.

- Santa Cruz Biotechnology. (n.d.). Benzyl methacrylate - Material Safety Data Sheet.

- SNF. (n.d.). SAFE HANDLING, USE, AND STORAGE OF AQUEOUS ACRYLAMIDE.

- Carl ROTH. (n.d.). Safety Data Sheet: Acrylamide.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-N-(2,2-diethoxyethyl)amine, 95+%.

- CDH Fine Chemical. (n.d.). N-Benzyl Methylamine CAS No 103-67-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- GOV.UK. (2024, October 10). What to do in a chemical emergency.

Sources

- 1. N-Benzylmethacrylamide | C11H13NO | CID 76691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzylacrylamide | C10H11NO | CID 139428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzylacrylamide | 13304-62-6 | TCI AMERICA [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.unl.edu [ehs.unl.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. snf.com [snf.com]

- 9. utoledo.edu [utoledo.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. carlroth.com [carlroth.com]

Thermal Stability and Degradation of N-Benzylmethacrylamide

The following technical guide details the thermal stability and degradation profile of N-Benzylmethacrylamide (NBMA) . This analysis synthesizes direct physicochemical data with homologous structural insights to provide a robust framework for researchers in polymer chemistry and drug delivery.

A Technical Guide for Research & Development

Executive Summary

N-Benzylmethacrylamide (NBMA) is a functional monomer characterized by a methacrylamide backbone substituted with a hydrophobic benzyl group. Unlike its ester analog (benzyl methacrylate), NBMA exhibits enhanced thermal robustness due to strong intermolecular hydrogen bonding and the rigidity conferred by the

Key Thermal Characteristics:

-

Monomer Stability: Stable at room temperature; susceptible to auto-acceleration (uncontrolled polymerization) above the melting point (

110–120°C range inferred from homologs) if uninhibited. -

Polymer Glass Transition (

): Significantly higher than acrylate equivalents, estimated in the 120°C – 140°C range, providing structural integrity in high-temperature applications. -

Degradation Threshold: The polymer onset of degradation (

) typically occurs >280°C, with a complex multi-stage decomposition mechanism involving imidization and backbone scission.

Chemical Architecture & Structure-Property Relationships[1][2]

To predict and control thermal behavior, one must understand the molecular forces at play. NBMA combines three critical structural motifs:

-

Methacrylamide Linkage: The amide nitrogen (

) acts as a hydrogen bond donor, significantly raising the glass transition temperature ( -

Benzyl Moiety: This pendant group adds steric bulk and enables

stacking interactions. While it enhances the refractive index and hydrophobicity, it also introduces a specific degradation pathway (benzyl radical cleavage) at high energy states. -

Vinyl Group (Monomer only): The site of radical polymerization. Its thermal sensitivity dictates storage and processing limits.

Comparative Thermal Metrics (Table 1)

| Property | N-Benzylmethacrylamide (NBMA) | Benzyl Methacrylate (BzMA) | N-Isopropylmethacrylamide (NIPMAm) |

| Chemical Class | Amide | Ester | Amide |

| Intermolecular Force | Hydrogen Bonding + | Dipole-Dipole | Hydrogen Bonding |

| Glass Transition ( | High ( | Moderate ( | High ( |

| Hydrolytic Stability | High (Amide bond) | Low (Ester hydrolysis) | High |

| Degradation Product | Benzylamine, cyclic imides | Benzyl alcohol | Isopropylamine |

*Note:

Thermal Degradation Mechanisms

The thermal degradation of Poly(NBMA) is not a single event but a cascade of competing reactions. Understanding this is vital for processing (e.g., extrusion, sterilization).

Pathway A: Intra-chain Imidization (250°C – 320°C)

Unlike methacrylates which often "unzip" back to monomers (depolymerization), methacrylamides frequently undergo a cyclization reaction between adjacent amide groups.

-

Mechanism: Nucleophilic attack of a nitrogen lone pair on the adjacent carbonyl carbon.

-

By-product: Release of Benzylamine (or ammonia if hydrolysis occurs concurrently).

-

Result: Formation of a thermally stable six-membered glutarimide ring in the polymer backbone. This "stiffens" the chain initially, delaying catastrophic mass loss.

Pathway B: Side-Chain Scission (> 350°C)

At higher temperatures, the energy exceeds the bond dissociation energy of the pendant groups.

-

Mechanism: Homolytic cleavage of the

bond. -

Result: Radical formation and subsequent random chain scission.

Pathway C: Depolymerization (Unzipping)

While less dominant than in PMMA (Poly-methyl methacrylate), some unzipping to the monomer can occur, particularly if the chain end is not capped (terminated by disproportionation).

Visualization of Degradation Pathways

Figure 1: Thermal degradation cascade of Poly(NBMA). The initial stage involves cyclization (imidization), followed by high-temperature backbone fragmentation.

Experimental Protocols for Thermal Validation

To validate the stability of NBMA for drug delivery or material applications, the following self-validating protocols should be employed.

Protocol A: Dynamic Thermogravimetric Analysis (TGA)

Objective: Determine the onset of degradation (

-

Sample Prep: Dry Poly(NBMA) sample (5–10 mg) in a vacuum oven at 60°C for 24 hours to remove absorbed moisture (amides are hygroscopic).

-

Atmosphere: Nitrogen (inert) flow at 50 mL/min.

-

Ramp: Perform four separate runs at heating rates (

) of 5, 10, 15, and 20 °C/min from 40°C to 600°C. -

Analysis:

-

Identify

(temperature at 5% mass loss). -

Self-Validation: Use the Kissinger-Akahira-Sunose (KAS) isoconversional method. Plot

vs

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of

-

Cycle 1 (Erasure): Heat from 0°C to 180°C at 10°C/min. Purpose: Remove thermal history and solvent effects.

-

Cooling: Cool to 0°C at 10°C/min.

-

Cycle 2 (Measurement): Heat from 0°C to 200°C at 10°C/min.

-

Determination: Record

at the midpoint of the heat capacity step change.[1] -

Caution: Do not exceed 220°C to avoid the onset of imidization, which would irreversibly crosslink the sample inside the DSC pan.

Implications for Drug Development & Applications

Sterilization Compatibility

-

Autoclaving (121°C): Poly(NBMA) is generally stable under standard autoclave conditions due to its high hydrolytic resistance (amide bond) and high

. It will not melt or flow, but moisture uptake must be characterized. -

Gamma Irradiation: The aromatic benzyl ring acts as an "energy sink," offering radioprotection and making NBMA-based polymers more resistant to chain scission during radiation sterilization compared to aliphatic acrylamides.

Formulation Stability

In solid dispersions, NBMA's rigidity inhibits the recrystallization of amorphous drugs. However, the potential release of trace benzylamine at very high processing temperatures (melt extrusion > 200°C) requires monitoring via Headspace GC-MS.

References

-

Polysciences, Inc. N-Benzylmethacrylamide Product Data. Describes monomer properties, refractive index, and rigidity enhancements.

-

Fernández-García, M., et al. (2000).[1] Glass transition temperature and thermal degradation of N-2-acryloyloxyethyl phthalimide copolymers. Provides comparative kinetic data for bulky N-substituted methacrylates/amides.

-

Zurakowska-Orszagh, J. (1977).[2] Thermal degradation of a series of polyacrylamides and methacrylamides. Establishes the imidization mechanism for N-substituted methacrylamides.

-

Sigma-Aldrich.Thermal Transitions of Homopolymers. Reference table for

of structural homologs (N-isopropylmethacrylamide, N-tert-butylacrylamide). -

BenchChem. Thermal stability and decomposition pathways. General protocols for TGA/DSC optimization of benzyl-substituted compounds.

Sources

Technical Guide: Reactivity Ratios of N-Benzylmethacrylamide (NBMA) in Copolymerization

Executive Summary

N-Benzylmethacrylamide (NBMA) is a critical functional monomer in the synthesis of amphiphilic copolymers for drug delivery systems. Its unique structure combines a polymerizable methacrylamide group with a hydrophobic benzyl moiety, facilitating

This guide provides a rigorous framework for determining and interpreting the reactivity ratios (

Part 1: Fundamentals of NBMA Copolymerization

Structural Influence on Reactivity

The reactivity of NBMA is governed by two competing factors:

-

Resonance Stabilization (

): The amide group stabilizes the radical intermediate, though less effectively than the ester group in methacrylates. -

Steric Hindrance: The bulky

-benzyl group creates significant steric shielding around the propagating radical, potentially lowering the rate constant of cross-propagation (

The Terminal Model

In a binary system of Monomer 1 (NBMA) and Monomer 2 (Comonomer), the reactivity ratios are defined as:

- : The NBMA radical prefers to react with NBMA (blocky tendency).

- : The NBMA radical prefers the comonomer (alternating tendency).

- : Random/Ideal copolymerization.

Part 2: Experimental Protocol (Self-Validating)

To ensure Trustworthiness and Scientific Integrity , you must generate data specific to your solvent system (e.g., DMF, DMSO, or Dioxane), as solvent polarity significantly affects the amide bond conformation.

Workflow Diagram

Figure 1: Step-by-step workflow for determining reactivity ratios. The critical control point is maintaining low conversion (<10%) to prevent composition drift.

Detailed Methodology

-

Purification:

-

Dissolve NBMA in ethyl acetate and wash with 5% NaOH to remove phenolic inhibitors. Recrystallize from benzene/hexane.

-

Why: Impurities act as chain transfer agents, skewing kinetic data.

-

-

Polymerization (Low Conversion):

-

Initiator: AIBN (Azobisisobutyronitrile), 1.0 mol% relative to monomer.

-

Solvent: DMF (Dimethylformamide) is recommended for NBMA solubility.

-

Temperature: 60°C or 70°C (constant).

-

Stop Condition: Quench reaction immediately upon observing viscosity change or at a pre-calculated time (approx. 15-30 mins) to ensure <10% conversion .

-

Validation: If conversion >15%, discard the sample. The differential copolymerization equation is invalid at high conversion due to compositional drift.

-

-

Analysis (1H-NMR):

-

Solvent: DMSO-d6.

-

NBMA Signal: Integration of benzyl protons (

) at -

Comonomer Signal: e.g., Methyl ester protons of MMA at

ppm. -

Calculate copolymer composition (

) from integration ratios.

-

Part 3: Data Analysis & Expected Trends

Mathematical Models

Do not rely solely on the linearized Fineman-Ross method, as it statistically weights data points unevenly. Use the Kelen-Tüdos (KT) method for initial estimation and Non-Linear Least Squares (NLLS) (e.g., Error-in-Variables Model) for final reporting.

Kelen-Tüdos Equation:

Reference Data & Trends

While specific values depend on solvent, the following table summarizes expected trends based on structural analogs (N-substituted methacrylamides) and general literature consensus.

| Comonomer ( | System Type | Expected | Expected | Microstructure Prediction |

| Methyl Methacrylate (MMA) | Methacrylate-Methacrylate | Random / Ideal. Steric bulk of NBMA may slightly lower | ||

| Styrene (St) | Methacrylate-Styrenic | Alternating. Difference in polarity ( | ||

| N-Isopropylacrylamide (NIPAM) | Methacrylamide-Acrylamide | Gradient/Blocky. Methacrylamides are generally more reactive than acrylamides. |

Note: Values are estimates based on Q-e scheme projections.

Microstructure Logic Diagram

Figure 2: Logic flow for predicting polymer microstructure based on calculated reactivity ratios.

Part 4: Applications in Drug Development

Understanding these ratios is vital for designing block copolymer micelles or hydrogels :

-

Hydrophobic Core Formation: If copolymerizing NBMA with a hydrophilic monomer (like PEG-methacrylate), a "blocky" ratio (

) is preferred to create distinct hydrophobic domains for drug encapsulation. -

LCST Tuning: For thermoresponsive polymers (e.g., with NIPAM), the distribution of the hydrophobic NBMA units affects the Lower Critical Solution Temperature (LCST). A random distribution (

) yields a sharp transition; a gradient distribution yields a broad transition.

References

-

Fineman, M., & Ross, S. D. (1950). Linear method for determining monomer reactivity ratios in copolymerization. Journal of Polymer Science, 5(2), 259-262. Link

-

Kelen, T., & Tudos, F. (1975). Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. New Improved Linear Graphic Method. Journal of Macromolecular Science: Part A - Chemistry, 9(1), 1-27. Link

- Ito, T., et al. (2010). Synthesis and Characterization of N-Benzylmethacrylamide Copolymers. Journal of Applied Polymer Science (General reference for synthesis protocols of N-substituted methacrylamides).

-

Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Standard text for Q-e scheme and reactivity theory). Link

Methodological & Application

Step-by-step synthesis protocol for N-Benzylmethacrylamide monomer.

This Application Note provides a high-purity synthesis protocol for N-Benzylmethacrylamide (NBMA) , a functional monomer widely used in the formulation of thermo-responsive hydrogels, hydrophobic polymer matrices, and drug delivery systems.

Part 1: Introduction & Mechanism

N-Benzylmethacrylamide is a hydrophobic acrylamide derivative. Unlike its homolog N-benzylacrylamide, the presence of the

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis follows a classic Schotten-Baumann amidation pathway. The nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of methacryloyl chloride. A base (Triethylamine) is employed to scavenge the liberated hydrochloric acid, driving the equilibrium forward and preventing the protonation of the amine reactant.

Figure 1: Mechanistic flow of the amidation reaction.

Part 2: Safety & Materials

Critical Safety Warning:

-

Methacryloyl Chloride: Lachrymator, corrosive, and toxic. Handle strictly in a fume hood. Moisture sensitive.[1]

-

Benzylamine: Corrosive and toxic.

-

Exotherm: The reaction is highly exothermic. Temperature control (

) is vital to prevent polymerization or side reactions.

Reagents & Equipment

| Component | Role | Grade/Purity | Molar Eq.[2][3][4][5] |

| Benzylamine | Nucleophile | >99% | 1.0 |

| Methacryloyl Chloride | Electrophile | >97% (Distilled if yellow) | 1.1 |

| Triethylamine (TEA) | Base/Scavenger | >99% (Anhydrous pref.) | 1.2 |

| Dichloromethane (DCM) | Solvent | ACS Reagent (Anhydrous) | - |

| Hydroquinone (MEHQ) | Inhibitor | - | < 100 ppm |

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

-

Solvation: Purge the flask with nitrogen. Add Benzylamine (10.7 g, 100 mmol) , Triethylamine (12.1 g, 120 mmol) , and DCM (150 mL) .

-

Cooling: Submerge the flask in an ice/salt bath to reach

.

Phase 2: Addition & Reaction

-

Charging: Dilute Methacryloyl Chloride (11.5 g, 110 mmol) in 20 mL of DCM and transfer to the addition funnel.

-

Dropwise Addition: Add the acid chloride solution dropwise over 45–60 minutes .

-

Expert Tip: Maintain internal temperature below

.[6] Rapid addition causes localized heating, leading to impurities or oligomerization.

-

-

Equilibration: Once addition is complete, allow the reaction to stir at

for 1 hour, then remove the ice bath and stir at Room Temperature (RT) for 3–12 hours (overnight is acceptable).

Phase 3: Work-up (Self-Validating Purification)

The work-up sequence is designed to chemically remove specific impurities based on pKa and solubility.

-

Filtration: A white precipitate (

) will form. Filter this off using a Büchner funnel; rinse the cake with cold DCM. -

Extraction Sequence: Transfer the filtrate to a separatory funnel.

-

Wash 1 (Acidic): Wash with 1M HCl (2 x 50 mL) .

-

Purpose: Protonates unreacted Benzylamine (making it water-soluble) and removes TEA.

-

-

Wash 2 (Basic): Wash with Sat.

(2 x 50 mL) .-

Purpose: Neutralizes residual HCl and hydrolyzes/removes unreacted Methacryloyl Chloride (as methacrylate salt).

-

-

Wash 3 (Neutral): Wash with Brine (Sat. NaCl, 1 x 50 mL) to remove bulk water.

-

-

Drying: Dry the organic layer over Anhydrous

for 20 mins. Filter and concentrate under reduced pressure (Rotary Evaporator,

Phase 4: Final Purification

-

Recrystallization:

-

Dissolve the crude solid in a minimal amount of boiling Ethyl Acetate/n-Hexane (1:4 ratio) or Toluene .

-

Allow to cool slowly to RT, then to

. -

Filter the white crystalline needles.

-

Yield Target: 65–80%.

-

Figure 2: Operational workflow from setup to purified monomer.

Part 4: Characterization & Validation

To validate the synthesis, compare your product against these standard spectral markers.

Physical Properties

-

Appearance: White crystalline solid.[7]

-

Melting Point: ~63–67°C (Literature varies slightly by purity; sharp range indicates high purity).[2]

-

Solubility: Soluble in DCM, Chloroform, DMSO, Ethanol. Insoluble in water (hydrophobic).

NMR Spectroscopy ( , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Validation |

| 7.25 – 7.35 | Multiplet | 5H | Ar-H | Phenyl ring protons. |

| 6.20 – 6.40 | Broad Singlet | 1H | -NH - | Amide proton (Exchangeable). |

| 5.68 | Singlet (fine) | 1H | =CH | Vinyl proton (Trans to carbonyl). |

| 5.32 | Singlet (fine) | 1H | =CH | Vinyl proton (Cis to carbonyl). |

| 4.48 | Doublet ( | 2H | Ph-CH | Benzylic methylene (Couples to NH). |

| 1.96 | Singlet | 3H | -CH | Methacrylic Methyl (Key differentiator from acrylamide). |

Expert Note on Purity: The presence of a peak at 1.96 ppm confirms the methacrylamide structure. If you see multiplets around 5.8–6.4 ppm integrating to 3H without the methyl singlet, you have accidentally synthesized the acrylamide analog (using acryloyl chloride).

References

-

Organic Syntheses Procedure (General Amidation)

-

Polymerization & Application Context

-

Spectral Data Validation

- National Institute of Advanced Industrial Science and Technology (AIST).

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-ベンジルアクリルアミド | N-Benzylacrylamide | 13304-62-6 | 東京化成工業株式会社 [tcichemicals.com]

- 3. N-Benzylmethacrylamide | C11H13NO | CID 76691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzylacrylamide | C10H11NO | CID 139428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. N-Benzylacrylamide | C10H11NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. CN102531941B - Synthesis method of N-benzylacrylamide - Google Patents [patents.google.com]

Application Notes & Protocols: Controlled Radical Polymerization of N-Benzylmethacrylamide for Advanced Applications

Introduction: The Value of Precision in Poly(N-Benzylmethacrylamide) Synthesis

N-Benzylmethacrylamide (NBMA) is a distinctive monomer characterized by a hydrophobic benzyl group, which imparts enhanced rigidity, thermal stability, and a high refractive index to the resulting polymers.[1] These properties make poly(N-Benzylmethacrylamide) (PNBMA) a valuable material for high-performance coatings, adhesives, and specialty resins.[1] Beyond these traditional applications, the controlled synthesis of PNBMA opens new avenues in the biomedical field, particularly in drug development. The ability to create well-defined PNBMA architectures is paramount for producing advanced materials like amphiphilic block copolymers for drug encapsulation or stimuli-responsive hydrogels for controlled release.[2][3]

Conventional free-radical polymerization, while simple, offers little control over molecular weight, dispersity (PDI), and polymer architecture. This lack of precision is a significant barrier to creating materials for high-specificity applications. Controlled/Living Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), overcome these limitations. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures (e.g., block, graft, and star polymers).[4]

This guide provides an in-depth analysis and field-proven protocols for the synthesis of PNBMA using both RAFT and ATRP. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the causal scientific reasoning behind critical experimental choices.

Section 1: RAFT Polymerization of N-Benzylmethacrylamide

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile and robust CRP technique, demonstrating exceptional tolerance to a wide variety of monomer functional groups and reaction conditions.[5] It is particularly well-suited for the controlled polymerization of (meth)acrylamides.[6]

Mechanistic Overview

The control in RAFT polymerization is achieved by introducing a thiocarbonylthio compound, known as the RAFT agent or Chain Transfer Agent (CTA). This agent mediates the polymerization by reversibly deactivating propagating polymer chains through a degenerative chain transfer process, establishing a dynamic equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species.[5] This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a low final PDI.

Key Experimental Considerations

-

Choice of RAFT Agent (CTA): This is the most critical decision for a successful RAFT polymerization.[6][7] For methacrylamides, trithiocarbonates and dithiobenzoates are highly effective. The CTA's "Z-group" stabilizes the intermediate radical, while the "R-group" must be a good homolytic leaving group to efficiently re-initiate polymerization. For NBMA, a hydrophobic monomer, CTAs like 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DMPA) are excellent candidates.[6][7]

-

Molar Ratios ([M]:[CTA]:[I]): These ratios dictate the outcome of the polymerization.

-

[Monomer]/[CTA]: This ratio determines the theoretical degree of polymerization (DP) and thus the target molecular weight (Mn). Mn (theoretical) ≈ ([M]/[CTA] × MW_Monomer) + MW_CTA.

-

[CTA]/[Initiator]: This ratio is crucial for maintaining control or "livingness." A higher ratio (typically 5 to 10) ensures that the concentration of radicals from the initiator is low compared to the concentration of dormant polymer chains.[8][9] This minimizes termination events and leads to a narrower PDI.[8]

-

-

Solvent Selection: NBMA is soluble in various organic solvents. Anhydrous 1,4-dioxane, toluene, or dimethyl sulfoxide (DMSO) are suitable choices that can effectively solvate the monomer and the resulting polymer.[6][7][8]

-

Oxygen Removal: Radical polymerizations are highly sensitive to oxygen, which acts as a radical scavenger and inhibits the reaction. Therefore, rigorous deoxygenation of the reaction mixture immediately before polymerization is mandatory. This is typically achieved by several freeze-pump-thaw cycles for sealed ampule reactions or by purging with an inert gas (N₂ or Ar) for 30-60 minutes.[8]

Detailed Protocol: RAFT Polymerization of NBMA

This protocol targets a PNBMA with a degree of polymerization (DP) of 100.

Materials:

-

N-Benzylmethacrylamide (NBMA, MW: 175.23 g/mol ), purified.[10]

-

RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, MW: 279.38 g/mol ).[7]

-

Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN, MW: 164.21 g/mol ).[7]

-

Solvent: Anhydrous 1,4-Dioxane.[7]

-

Precipitation Solvent: Cold methanol or hexane.

-

Schlenk flask or glass ampule, magnetic stir bar, rubber septum.

Sources

- 1. polysciences.com [polysciences.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Micro Review of RAFT Polymerization [sigmaaldrich.com]